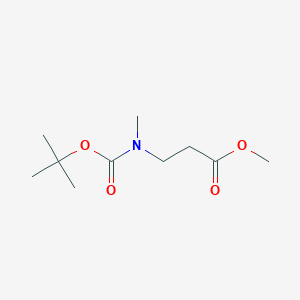

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate

Descripción general

Descripción

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is an organic compound with the molecular formula C10H19NO4. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines during chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminopropanoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amines or other substituted derivatives.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Peptide Synthesis

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is commonly utilized as a building block in peptide synthesis. The Boc group serves as a protective group for the amine, allowing for selective reactions without interfering with other functional groups. This property is particularly valuable in solid-phase peptide synthesis, where the stability of the Boc group under various reaction conditions is crucial.

1.2. Synthesis of Bioactive Compounds

This compound acts as an important intermediate in the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to participate in coupling reactions enables the formation of complex structures necessary for biological activity.

Pharmaceutical Applications

2.1. Drug Development

this compound has been explored for its potential in drug development due to its structural similarity to amino acids and peptides. It can be modified to create derivatives that exhibit specific biological activities, making it a candidate for further research in medicinal chemistry.

2.2. Targeting Cancer Cells

Recent studies have indicated that compounds derived from this compound may interact with cellular targets involved in cancer progression. For instance, derivatives have shown promise in inhibiting mitotic kinesins, which are crucial for cell division in cancer cells .

Biochemical Research

3.1. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its interactions with proteins involved in metabolic pathways. Its structural features allow it to mimic natural substrates or inhibitors, facilitating the study of enzyme mechanisms and potential therapeutic targets.

3.2. Molecular Docking Studies

Computational studies involving molecular docking have demonstrated that this compound can effectively bind to specific protein targets, providing insights into its potential as a lead compound for drug design .

Mecanismo De Acción

The mechanism of action of methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate involves the protection of amine groups through the formation of a Boc-protected intermediate. This protection allows for selective reactions to occur at other functional groups without interference from the amine. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-((tert-butoxycarbonyl)amino)propanoate: Similar structure but lacks the methyl group on the amine.

Methyl 2-((tert-butoxycarbonyl)amino)propanoate: Different position of the Boc group.

Methyl 3-((tert-butoxycarbonyl)(ethyl)amino)propanoate: Contains an ethyl group instead of a methyl group.

Uniqueness

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the Boc group offers protection for the amine, allowing for versatile applications in synthesis and research .

Actividad Biológica

Methyl 3-((tert-butoxycarbonyl)(methyl)amino)propanoate, commonly referred to as N-Boc-N-methyl-beta-alanine methyl ester, is a compound with significant biological activity. This article explores its molecular characteristics, biological applications, and relevant case studies.

Molecular Characteristics

- Chemical Name : this compound

- CAS Number : 119740-95-3

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This modification is crucial for its application in peptide synthesis and drug development.

Biological Applications

This compound has been investigated for various biological activities, particularly in the realm of medicinal chemistry. Below are some key findings:

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound can act as peptidomimetics, mimicking natural peptides and exhibiting antiviral properties. For instance, compounds structurally similar to this compound have shown effectiveness against hepatitis C virus (HCV) by inhibiting the NS3/4A protease, a critical enzyme for viral replication .

Inhibition Studies

A specific study evaluated the compound's effectiveness in inhibiting HCV replication in vitro. The results indicated that modifications to the Boc group significantly influenced the antiviral potency, suggesting that careful structural adjustments can enhance therapeutic efficacy .

Case Studies

- Peptidomimetic Development : A study published in Organic & Biomolecular Chemistry highlighted the synthesis of peptidomimetics based on this compound. These compounds were designed to mimic specific biological functions and were tested for their ability to inhibit viral enzymes .

- Antiviral Screening : In a high-throughput screening process, several derivatives of this compound were tested against various viral strains. The screening revealed that certain structural modifications led to increased selectivity and potency against HCV, showcasing the potential for developing targeted antiviral therapies .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11(4)7-6-8(12)14-5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIYFGAVROBBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.